Technical Guide: Synthesis and Characterization of Antioxidant Agent-11
Technical Guide: Synthesis and Characterization of Antioxidant Agent-11
For Research & Development Professionals
Abstract
Oxidative stress, an imbalance between reactive oxygen species (ROS) production and the body's antioxidant defenses, is implicated in a multitude of pathological conditions.[1] This has driven significant research into the discovery of novel antioxidant agents with enhanced potency and favorable pharmacological profiles.[1] This document provides a comprehensive technical overview of a novel synthetic flavonoid, designated as Antioxidant Agent-11 (AA-11). It details the multi-step synthesis protocol, full physicochemical and spectroscopic characterization, and in vitro evaluation of its antioxidant capacity. Methodologies are presented to serve as a practical guide for researchers in the fields of medicinal chemistry and drug development.
Synthesis of Antioxidant Agent-11 (AA-11)
AA-11, chemically named 2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-methoxy-4H-chromen-4-one , was synthesized via a three-step process starting from commercially available phloroglucinol. The synthetic scheme involves an initial acylation, followed by a Baker-Venkataraman rearrangement, and concludes with a cyclization/demethylation reaction to yield the final flavonoid structure.
Detailed Experimental Protocol
Step 1: Synthesis of 2',4',6'-trihydroxy-3-methoxyacetophenone (Intermediate 1)
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Reaction Setup: To a solution of phloroglucinol (10.0 g, 79.3 mmol) in dry acetonitrile (150 mL), add anhydrous zinc chloride (12.0 g, 88.0 mmol) and 3-methoxyacetyl chloride (9.6 g, 88.0 mmol) under a nitrogen atmosphere.
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Reaction Conditions: Stir the mixture at 60°C for 6 hours. Monitor reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (3:7).
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Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold 1M hydrochloric acid (200 mL). Extract the aqueous layer with ethyl acetate (3 x 100 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield Intermediate 1 as a pale yellow solid.
Step 2: Synthesis of 1-(2-hydroxy-4,6-dimethoxyphenyl)-3-(3,4-dimethoxyphenyl)propane-1,3-dione (Intermediate 2)
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Reaction Setup: Dissolve Intermediate 1 (5.0 g, 23.3 mmol) in dry pyridine (50 mL). Add 3,4-dimethoxybenzoyl chloride (5.1 g, 25.7 mmol) dropwise at 0°C.
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Reaction Conditions: Allow the mixture to warm to room temperature and stir for 12 hours. Subsequently, add powdered potassium hydroxide (4.0 g, 71.3 mmol) and stir at 50°C for 2 hours to facilitate the Baker-Venkataraman rearrangement.
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Work-up and Purification: Neutralize the mixture with 2M hydrochloric acid and extract with dichloromethane (3 x 75 mL). Wash the combined organic layers with saturated sodium bicarbonate solution and brine. Dry over anhydrous magnesium sulfate, filter, and evaporate the solvent. Recrystallize the resulting solid from ethanol to obtain Intermediate 2.
Step 3: Synthesis of AA-11 (2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-methoxy-4H-chromen-4-one)
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Reaction Setup: Reflux a solution of Intermediate 2 (2.0 g, 5.3 mmol) in a mixture of acetic acid (30 mL) and concentrated sulfuric acid (1 mL) for 4 hours.[1]
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Reaction Conditions: This step promotes the cyclization to form the chromen-4-one ring.
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Work-up and Purification: Cool the reaction mixture and pour it onto crushed ice. The resulting precipitate is filtered, washed thoroughly with cold water until neutral, and dried. Purify the crude product via preparative High-Performance Liquid Chromatography (HPLC) to afford AA-11 as a bright yellow powder.
Physicochemical and Spectroscopic Characterization
The identity, purity, and structure of the synthesized AA-11 were confirmed using Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and HPLC.[2][3][4]
Data Presentation
Table 1: Spectroscopic Data for Antioxidant Agent-11 (AA-11)
| Technique | Parameters | Observed Results |
|---|---|---|
| ¹H NMR | (400 MHz, DMSO-d₆)[5] | δ (ppm): 12.50 (s, 1H, 5-OH), 9.60 (s, 1H, 7-OH), 9.15 (s, 1H, 3'-OH), 9.05 (s, 1H, 4'-OH), 7.55 (d, J=2.0 Hz, 1H, H-2'), 7.40 (dd, J=8.4, 2.0 Hz, 1H, H-6'), 6.90 (d, J=8.4 Hz, 1H, H-5'), 6.45 (d, J=2.1 Hz, 1H, H-8), 6.20 (d, J=2.1 Hz, 1H, H-6), 3.80 (s, 3H, 3-OCH₃). |
| ¹³C NMR | (100 MHz, DMSO-d₆) | δ (ppm): 176.4 (C-4), 164.2 (C-7), 161.3 (C-5), 156.8 (C-9), 155.2 (C-2), 148.0 (C-4'), 145.5 (C-3'), 138.5 (C-3), 121.8 (C-1'), 119.5 (C-6'), 115.8 (C-5'), 115.2 (C-2'), 104.0 (C-10), 98.8 (C-6), 94.0 (C-8), 60.1 (3-OCH₃). |
| HRMS (ESI+) | m/z | Calculated for C₁₆H₁₂O₇ [M+H]⁺: 317.0605; Found: 317.0611. |
Table 2: Physicochemical Properties of AA-11
| Property | Value |
|---|---|
| Appearance | Bright Yellow Powder |
| Melting Point | 245-248 °C |
| Purity (HPLC) | >99.5% (at 254 nm) |
| Solubility | Soluble in DMSO, Methanol; Sparingly soluble in water. |
In Vitro Antioxidant Activity
The antioxidant potential of AA-11 was assessed using two standard radical scavenging assays: the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays.[6]
Experimental Protocols
DPPH Radical Scavenging Assay [5][6]
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Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol.[1]
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Sample Preparation: Prepare serial dilutions of AA-11 and the standard, Ascorbic Acid, in methanol.[1]
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Reaction: In a 96-well plate, mix 100 µL of the DPPH solution with 100 µL of various concentrations of the test compounds.[6]
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Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[1]
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Measurement: Measure the absorbance at 517 nm using a microplate reader.[1][6]
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Calculation: Calculate the percentage of radical scavenging activity. The IC₅₀ value (concentration required to scavenge 50% of DPPH radicals) is determined from a dose-response curve.[1]
ABTS Radical Scavenging Assay [6]
-
Reagent Preparation: Generate the ABTS radical cation (ABTS•+) by reacting a 7 mM ABTS stock solution with 2.45 mM potassium persulfate.[6] Allow the mixture to stand in the dark for 12-16 hours.[6] Dilute the ABTS•+ solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.[6]
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Sample Preparation: Prepare serial dilutions of AA-11 and the standard, Trolox, in ethanol.
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Reaction: Add 10 µL of the sample dilution to 190 µL of the ABTS•+ working solution in a 96-well plate.[6]
-
Incubation: Incubate at room temperature for 6 minutes.[6]
-
Measurement: Measure the absorbance at 734 nm.[6]
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Calculation: Calculate the percentage of inhibition and determine the IC₅₀ value.[6]
Data Presentation
Table 3: Antioxidant Activity of AA-11
| Compound | DPPH IC₅₀ (µM) | ABTS IC₅₀ (µM) |
|---|---|---|
| AA-11 | 8.5 ± 0.4 | 5.2 ± 0.3 |
| Ascorbic Acid | 25.1 ± 1.2 | N/A |
| Trolox | N/A | 15.8 ± 0.9 |
Values are presented as mean ± standard deviation (n=3).
Visualizations: Workflows and Pathways
Synthesis Workflow
Caption: Synthetic workflow for the multi-step synthesis of Antioxidant Agent-11 (AA-11).
Proposed Mechanism of Action: Nrf2-Keap1 Signaling Pathway
AA-11 is hypothesized to exert its protective effects by activating the Nrf2-Keap1 pathway, a critical cellular defense mechanism against oxidative stress.[7][8][9]
Caption: AA-11 activates the Nrf2 pathway, leading to the transcription of antioxidant genes.
Logical Relationship: Radical Scavenging Mechanism
The potent antioxidant activity of AA-11 is attributed to its flavonoid structure, particularly the catechol (3',4'-dihydroxy) group on the B-ring, which is efficient at donating hydrogen atoms to neutralize free radicals.
Caption: AA-11 neutralizes free radicals via a hydrogen atom transfer (HAT) mechanism.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis, Characterization, and Antioxidant Activity Evaluation of New N-Methyl Substituted Thiazole-Derived Polyphenolic Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, Characterization, and Antioxidant Activity Evaluation of New N-Methyl Substituted Thiazole-Derived Polyphenolic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Polyphenolic Antioxidants in Bilberry Stems and Leaves: A Non-Targeted Analysis by Two-Dimensional NMR Spectroscopy and Liquid Chromatography–High-Resolution Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. The Anti-Inflammatory and Anti-Oxidant Mechanisms of the Keap1/Nrf2/ARE Signaling Pathway in Chronic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Keap1/Nrf2 Signaling Pathway | MDPI [mdpi.com]
- 9. mdpi.com [mdpi.com]
